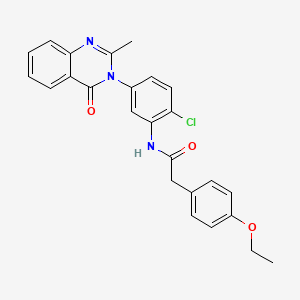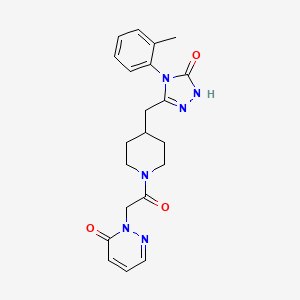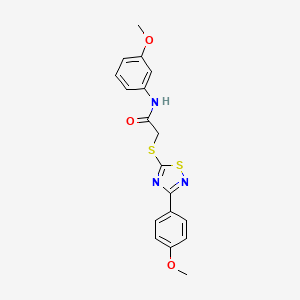
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that stands at the intersection of several fields of research, including medicinal chemistry and organic synthesis. Its intricate structure suggests a high potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 2-chloroaniline, 2-methyl-4-oxoquinazoline, and 4-ethoxybenzaldehyde.
Key Reactions
Aldehyde Condensation: : The initial step often involves a condensation reaction between 2-methyl-4-oxoquinazoline and 4-ethoxybenzaldehyde to form an intermediate compound.
Acetamide Formation: : The intermediate is then subjected to acetylation to form the acetamide derivative.
Aromatic Substitution: : The final step involves a nucleophilic aromatic substitution where the 2-chloroaniline reacts with the acetamide intermediate under specific conditions, such as the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound requires optimization of the above synthetic route to ensure scalability, purity, and cost-effectiveness. Typically, this would involve:
Optimization of Reaction Conditions: : This includes temperature control, solvent selection, and purification techniques.
Use of Catalysts: : Employing catalysts to enhance reaction efficiency and yield.
Purification: : Techniques such as crystallization, distillation, or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide can undergo several types of reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to form oxo-derivatives.
Reduction: : Reduction reactions can potentially alter the quinazoline ring structure or other functional groups.
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The reactions typically yield derivatives of the parent compound, potentially with altered biological or chemical properties.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide has numerous applications in scientific research, particularly in:
Medicinal Chemistry: : Potential for developing new pharmaceuticals, especially due to its quinazoline core which is known for various biological activities.
Biochemistry: : Useful as a tool compound for studying enzyme interactions or receptor binding.
Industrial Chemistry: : May serve as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism by which N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : The exact pathways depend on the biological context but may include modulation of signal transduction pathways, inhibition of protein synthesis, or alteration of cellular metabolism.
Comparison with Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide can be compared to other quinazoline derivatives, such as:
2-methyl-4-oxoquinazoline Derivatives: : These compounds share the core structure but differ in their substituents, leading to varied biological activities.
Chlorinated Aromatic Acetamides: : Compounds with similar substitution patterns may exhibit comparable chemical reactivity but different biological properties.
Ethoxyphenyl Derivatives: : The presence of the ethoxy group can influence the compound's solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-19-11-8-17(9-12-19)14-24(30)28-23-15-18(10-13-21(23)26)29-16(2)27-22-7-5-4-6-20(22)25(29)31/h4-13,15H,3,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCKDVKITLPDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)



![5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2810463.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)

